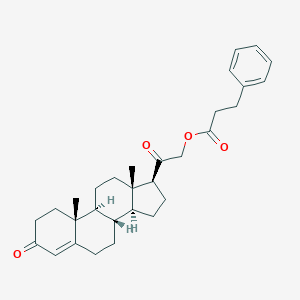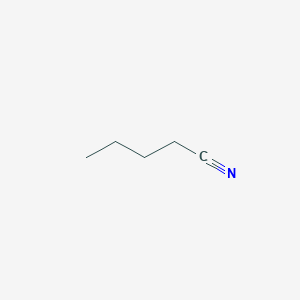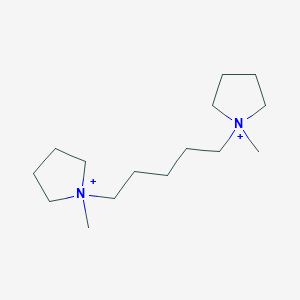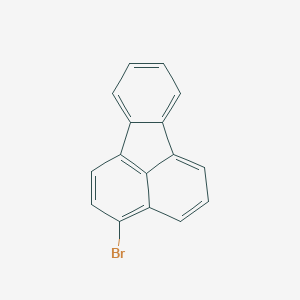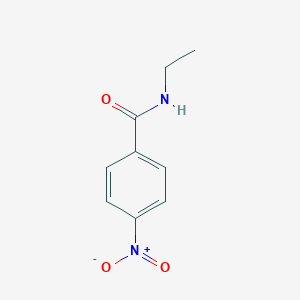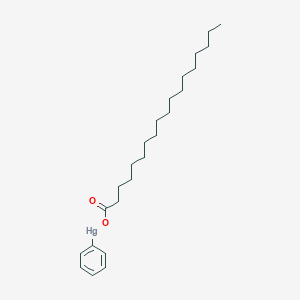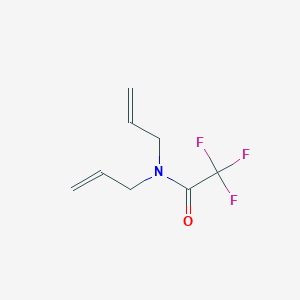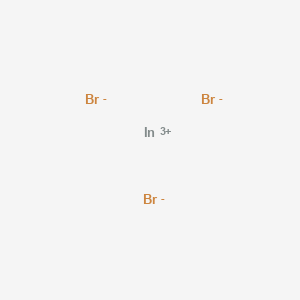
溴化铟
描述
Indium bromide is a chemical compound of indium and bromine . It exists in two forms: Indium(I) bromide and Indium(III) bromide .
Synthesis Analysis
Indium(III) bromide is formed by the reaction of indium and bromine . It has been used in organic synthesis . Indium(I) bromide is generally made from the elements, heating indium metal with InBr3 .Molecular Structure Analysis
Indium(III) bromide has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms . When molten it is dimeric, In2Br6, and it is predominantly dimeric in the gas phase . Indium(I) bromide is a red crystalline compound that is isostructural with β-TlI and has a distorted rock salt structure .Chemical Reactions Analysis
Indium(III) bromide forms complexes with ligands, L, InBr3L, InBr3L2, InBr3L3 . Reaction with indium metal forms lower valent indium bromides, InBr2, In4Br7, In2Br3, In5Br7, In7Br9, indium(I) bromide . Indium(I) bromide has been found to promote the coupling of α, α-dichloroketones to 1-aryl-butane-1,4-diones .Physical And Chemical Properties Analysis
Indium(III) bromide is a hygroscopic yellow-white monoclinic crystal with a density of 4.74 g/cm3 . It has a melting point of 420 °C and is soluble in water . Indium(I) bromide is a red crystalline compound .科学研究应用
Medical and Biological Applications
Indium (III) complexes, which include Indium Bromide, have a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their synthesis . They have been found to be effective in various areas such as:
- Antibacterial, Antifungal, and Antiviral Applications : Indium (III) complexes have shown potential in combating bacterial, fungal, and viral infections .
- Anticancer Applications : These complexes have also been used in cancer treatment .
- Bioimaging and Radiopharmaceutical Applications : Indium (III) complexes are used in bioimaging and as radiopharmaceuticals .
- Photodynamic Chemotherapy : They have been used in photodynamic chemotherapy .
- Antioxidants : Indium (III) complexes have shown antioxidant properties .
- Optical Limiting Applications : These complexes have been used in optical limiting applications .
Post-Deposition Recrystallization Processing
Indium Bromide has been used in post-deposition recrystallization processing of Cu (In,Ga)Se2 thin films . The effect of post-deposition treatments at 400 °C and 500 °C by indium bromide vapor were studied and compared to the effect of a simple annealing under selenium .
Sulfur Lamp
Indium (I) Bromide has been used in the sulfur lamp .
Organic Chemistry
In organic chemistry, Indium (I) Bromide has been found to promote the coupling of α, α-dichloroketones to 1-aryl-butane-1,4-diones .
Catalyst in Chemical Reactions
Indium Bromide (InBr3) is widely employed in many chemical reactions due to its versatility and efficiency as a catalyst .
作用机制
Target of Action
Indium bromide, also known as indium(III) bromide, is a chemical compound of indium and bromine . It is a Lewis acid and has been used in organic synthesis .
Mode of Action
The specific mechanism of action of indium(III) complexes, including indium bromide, can vary depending on the type of microorganism being targeted . The formation of indium complexes is achieved by reacting indium salt with various ligands . The properties of these complexes depend on the primary ligand used for their synthesis .
Biochemical Pathways
Indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Pharmacokinetics
The properties of indium(iii) complexes, which include indium bromide, depend on the primary ligand used for their synthesis . This suggests that the pharmacokinetics of indium bromide could be influenced by the nature of the ligand involved.
Result of Action
Indium(iii) complexes are known to have a wide range of biological and medical applications, including antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
Action Environment
It is known that indium bromide is a hygroscopic compound, forming yellow-white monoclinic crystals . Its boiling point is 656°C, and it has a density of 4.96 g/mL at 25°C . These properties suggest that the action of indium bromide could be influenced by factors such as temperature and humidity.
安全和危害
未来方向
Indium(III) complexes have displayed a good performance in all these biological and medical applications. The future perspectives on the applications of indium(III) complexes are therefore suggested .
Relevant Papers
- “Overview of Medical and Biological Applications of Indium(III) Complexes” discusses the wide range of biological and medical applications of Indium(III) complexes .
- “Indium Bromide with Double Octahedral Configuration High-Efficiency Intrinsic Yellow-Orange Emission in Hybrid Supporting Information” discusses the high-efficiency intrinsic yellow-orange emission in hybrid supporting information .
- “Indium(III) bromide | 49 Publications | 716 Citations | Top Authors …” discusses the preparation of dihydropyrimidinones and the rapid synthesis of 1,5-Benzodiazepines .
属性
IUPAC Name |
indium(3+);tribromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHZOAONLKYQL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium bromide | |
CAS RN |
13465-09-3, 14280-53-6 | |
| Record name | Indium tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDIUM TRIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0099V88160 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of indium bromide?
A1: Indium bromide is represented by the molecular formula InBr3 and has a molecular weight of 354.53 g/mol.
Q2: What is the crystal structure of InBr3?
A2: Indium bromide typically exists in a layered orthorhombic structure at standard conditions. []
Q3: How does the crystal structure of InBr3 contribute to its optical anisotropy?
A3: The layered orthorhombic structure leads to significant anisotropy in the optical properties of InBr3, as demonstrated by polarized reflection spectra. This anisotropy arises from the specific arrangement of atoms and the associated selection rules governing electronic transitions. [, , ]
Q4: Are there other known crystal structures of indium bromide?
A4: Yes, besides the common orthorhombic form, indium bromide can also exist in other forms. For instance, KInBr3 exhibits a trigonal crystal structure. []
Q5: What spectroscopic techniques have been used to study InBr3?
A5: Several spectroscopic methods, including Raman spectroscopy, X-ray absorption fine structure (EXAFS) spectroscopy, and laser-induced fluorescence (LIF), have been employed to investigate the structural features and vibrational modes of InBr3, particularly in solutions. [, , , ]
Q6: Is indium bromide catalytically active?
A6: Yes, InBr3 demonstrates significant catalytic activity in various organic reactions. []
Q7: What are some notable applications of InBr3 as a catalyst in organic synthesis?
A7: Indium bromide has proven effective in catalyzing reactions such as Friedel–Crafts alkylations, reductive bromination of carboxylic acids, and the synthesis of β-glycosides. [, , , ]
Q8: Can you elaborate on the role of InBr3 in the synthesis of β-glycosides?
A8: InBr3 acts as a Lewis acid catalyst, activating the glycosyl donor and facilitating the formation of the glycosidic bond. This approach offers a simple and efficient route to O- and S-GlcNAcylated amino acids, valuable tools for studying O-GlcNAcylation. []
Q9: How does InBr3 compare to other catalysts in these reactions?
A9: InBr3 often exhibits higher activity and selectivity compared to traditional Lewis acid catalysts, enabling milder reaction conditions and improved yields. []
Q10: What makes InBr3 a versatile catalyst in organic synthesis?
A10: The Lewis acidity of InBr3, coupled with its ability to activate a wide range of functional groups, contributes to its versatility in catalyzing diverse organic transformations. []
Q11: How does temperature impact the etching rate of indium tin oxide (ITO) with HBr?
A11: The etching rate of ITO with HBr is strongly temperature-dependent. At lower temperatures, etching is limited by the removal of indium bromide, the etch product. Higher temperatures enable a reaction-rate-limited regime, leading to faster etching. []
Q12: What are the implications of these different etching regimes for ITO processing?
A12: Understanding the temperature dependence of ITO etching with HBr allows for greater control over etch rates and selectivity, crucial for applications in microelectronics and optoelectronics where precise patterning of ITO is required. []
Q13: Have there been any computational studies on indium bromide?
A13: Yes, ab initio calculations have been performed to understand the electronic structure and bonding properties of indium bromide compounds. [, ]
Q14: What insights have these calculations provided?
A14: These studies have elucidated the nature of bonding in InBr compounds, explaining their stability and properties, including magnetic susceptibility and optical behavior. For example, calculations on In2ThBr6 revealed the compound's weak paramagnetic susceptibility arises from a direct van Vleck type mechanism. []
Q15: Has indium bromide found applications in battery research?
A16: Yes, studies have investigated the lithium-ion transport properties of nanocrystalline Li[InxLiy]Br4, exploring its potential as a solid electrolyte material for all-solid-state lithium-ion batteries. []
Q16: Are there any analytical applications of indium bromide?
A17: Indium bromide has been employed in flame-photometric methods for the detection of bromine-containing compounds in biological samples like urine. []
Q17: What are the limitations of using indium bromide in certain applications?
A18: Despite its potential in lighting, the use of indium bromide in plasma light sources is limited by collisional quenching of its excited states at desired operating pressures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




